
Nadolol
Overview
Description
Nadolol (C₁₇H₂₇NO₄) is a non-selective beta-adrenergic receptor antagonist, inhibiting both β₁ and β₂ receptors. It is primarily used to treat hypertension, angina, and arrhythmias, with emerging roles in managing channelopathies (e.g., long QT syndrome, LQTS) and preventing variceal rebleeding in cirrhosis . Its long half-life (14–24 hours) and low central nervous system (CNS) penetration enhance compliance and reduce withdrawal risks . Structurally, it features fused benzene and cyclohexane rings, differentiating it from other beta-blockers like propranolol (naphthalene-based) .
Preparation Methods
Nadolol can be synthesized through various chemical routes. One common method involves the reaction of 5-(d-3-(tert-butylamino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-1-cis-2,3 naphthalenediol with suitable reagents in an essentially water-free environment . The process typically involves the use of iodine, glacial acetic acid, and alkyl or metal ions . Industrial production methods ensure high purity and yield of the compound, often involving multiple steps of purification and crystallization .
Chemical Reactions Analysis
Nadolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl and amino groups.
Common reagents used in these reactions include iodine, acetic acid, and various metal ions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Profile
Nadolol is characterized by its long half-life and high water solubility, which distinguishes it from other beta-blockers. It acts by blocking beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility. The compound is FDA-approved for:
- Hypertension
- Angina Pectoris
Key Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | 20 to 24 hours |
Bioavailability | ~30% |
Volume of distribution | 3 to 4 L/kg |
Protein binding | ~90% |
Treatment of Infantile Hemangiomas
Recent studies have highlighted the efficacy of this compound in treating infantile hemangiomas (IH), particularly in cases where propranolol is ineffective or causes adverse effects. A randomized clinical trial demonstrated that this compound was noninferior to propranolol in terms of size and color involution of IH. In this study involving 71 infants, those treated with this compound showed a statistically significant improvement in both size (mean difference: 8.8) and color (mean difference: 17.1) compared to those treated with propranolol at the end of the study period .
Case Study Summary:
- Participants: 71 infants with IH
- Comparison: this compound vs Propranolol
- Outcome: this compound showed superior involution rates without significant adverse events.
Management of Supraventricular Tachycardia
This compound has also been utilized in pediatric populations for managing supraventricular tachycardia (SVT). A recent physiologically based pharmacokinetic (PBPK) model validated this compound's pharmacokinetics in children, providing insights into dose optimization for this demographic, especially those with renal impairment .
Key Findings:
- The PBPK model accurately predicted pharmacokinetic parameters across different age groups.
- Suggested dosing adjustments for pediatric patients based on renal function.
Off-label Uses
This compound's applications extend into several off-label uses, including:
- Anxiety Disorders: Beta-blockers like this compound are sometimes prescribed for performance anxiety due to their ability to mitigate physical symptoms such as tachycardia.
- Migraine Prophylaxis: Some studies suggest benefits in reducing the frequency of migraine attacks.
Comparative Efficacy
A comparative analysis between this compound and other beta-blockers shows that while propranolol is more commonly used for IH, this compound offers a viable alternative with potentially fewer side effects due to its lower lipophilicity.
Drug | Indication | Efficacy | Side Effects |
---|---|---|---|
This compound | Hypertension, IH | Noninferior to propranolol in IH | Fewer CNS effects |
Propranolol | Hypertension, IH | Standard treatment for IH | Fatigue, sleep disturbances |
Mechanism of Action
Nadolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors . This inhibition reduces the effects of catecholamines, leading to decreased heart rate, myocardial contractility, and blood pressure . The compound also reduces renin release from the kidneys, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Comparison with Similar Beta-Blockers
Pharmacological Properties
Receptor Selectivity and Mechanism
- Nadolol: Non-selective (β₁ and β₂), with high β₁ affinity. Reduces cardiac output via β₁ inhibition and may cause bronchoconstriction via β₂ blockade .
- Propranolol: Non-selective but with higher CNS penetration, linked to fatigue and depression .
- Atenolol/Metoprolol: β₁-selective, minimizing bronchoconstriction risks but less effective in LQTS2 .
Pharmacokinetics
Parameter | This compound | Propranolol | Atenolol | Carvedilol |
---|---|---|---|---|
Half-life (hours) | 14–24 | 3–6 | 6–7 | 6–10 |
CNS Penetration | Low | High | Low | Moderate |
Metabolism | Renal (70%) | Hepatic | Renal | Hepatic |
Key Feature | Long-acting | CNS effects | Cardioselective | α/β-blockade |
This compound’s renal excretion minimizes drug-drug interactions with hepatic enzymes, unlike propranolol or carvedilol . However, itraconazole increases this compound’s bioavailability by inhibiting intestinal P-glycoprotein .
Clinical Efficacy
Cardiac Channelopathies
- LQTS1: All beta-blockers (atenolol, metoprolol, propranolol, this compound) show similar risk reduction .
- LQTS2: this compound is superior, reducing cardiac event risk by 81% vs. 40–60% for others . Its non-selectivity and long half-life ensure sustained β-blockade .
Portal Hypertension and Variceal Rebleeding
- This compound + isosorbide mononitrate reduces rebleeding risk by 60% vs. sclerotherapy alone (actuarial probability: P = 0.001) .
- Carvedilol (α/β-blocker) shows comparable efficacy to this compound + isosorbide but with fewer adverse events (e.g., hypotension) .
Hypertension and Arrhythmias
- This compound’s long half-life supports once-daily dosing, improving adherence .
- Combined with class I antiarrhythmics (e.g., quinidine), this compound reduces ventricular premature complexes by 79% (P < 0.01) .
Adverse Effects and Tolerability
- Bronchoconstriction: Non-selective agents like this compound and propranolol pose risks for asthma patients, unlike β₁-selective blockers .
- CNS Effects: this compound’s low CNS penetration minimizes fatigue and depression compared to propranolol .
Environmental and Structural Considerations
This compound’s fused benzene/cyclohexane structure results in 30% hydroxyl radical attack on its oxypropanolamine side chain during advanced oxidation processes, compared to 10–20% for propranolol. This impacts wastewater degradation efficiency .
Key Research Findings
LQTS2 Superiority: this compound’s non-selectivity and sustained action make it first-line for LQTS2 .
Variceal Rebleeding : this compound + isosorbide outperforms sclerotherapy in survival and complication rates .
Drug Interactions : Itraconazole increases this compound’s bioavailability by 40%, necessitating dose adjustments .
Q & A
(Basic) How can researchers formulate a rigorous research question about Nadolol’s mechanism of action in hypertension management?
Methodological Answer:
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- PICOT : In hypertensive rat models (P), how does this compound (I) compare to atenolol (C) in reducing systolic blood pressure (O) over 12 weeks (T)?
- FINER : Ensure the question addresses gaps in β-blocker specificity or long-term efficacy. Validate feasibility through preliminary solubility and bioavailability data (e.g., this compound’s poor water solubility at neutral pH ).
Q. (Advanced) How should researchers analyze contradictory data between in vitro and in vivo studies on this compound’s pharmacokinetics?
Methodological Answer:
- Identify confounding variables : Differences in metabolic enzymes (e.g., CYP2D6 activity) or experimental conditions (e.g., pH-dependent solubility ).
- Statistical reconciliation : Use multivariate regression to isolate variables. For instance, apply ANOVA to compare bioavailability under varying pH conditions .
- Cross-validation : Replicate in vitro assays using human hepatocyte models to bridge in vitro-in vivo gaps.
Q. (Basic) What solubility considerations are critical when designing preclinical experiments with this compound?
Methodological Answer:
this compound’s solubility varies significantly with solvent and pH (see Table 1).
Solvent/pH | Solubility | Reference |
---|---|---|
Water (pH 2) | Freely soluble | |
Water (pH 7–10) | Slightly soluble | |
Methanol | Freely soluble |
- Design tip : Use buffered solutions at pH ≤ 3 for in vitro assays to mimic gastric absorption.
Q. (Advanced) What advanced analytical methods detect and quantify this compound’s enantiomers and impurities in formulation studies?
Methodological Answer:
- Chiral chromatography : Use amylose-based columns to separate (R)- and (S)-Nadolol enantiomers, critical for assessing stereospecific activity .
- HPLC-MS for impurities : Detect EP-listed impurities (e.g., Impurity F [15230-34-9] and G [15148-92-2]) using gradient elution with 0.1% formic acid in acetonitrile .
- Validation : Follow ICH Q2(R1) guidelines for linearity (1–50 µg/mL) and precision (%RSD < 2.0) .
Q. (Basic) How to conduct a systematic literature review on this compound’s efficacy in arrhythmia management?
Methodological Answer:
- Database strategy : Use PubMed/MEDLINE with keywords: This compound AND (arrhythmia OR “atrial fibrillation”) NOT (hypertension). Apply filters for clinical trials (2015–2025).
- Critical appraisal : Assess bias using Cochrane Risk of Tool. Prioritize studies reporting this compound’s dose-dependent QT-interval modulation .
Q. (Advanced) What experimental designs address ethical challenges in this compound’s pediatric clinical trials?
Methodological Answer:
- Participant selection : Use stratified randomization by age cohorts (e.g., 6–12 vs. 13–18 years) to account for metabolic differences .
- Informed consent : Develop age-appropriate assent forms and parental education materials.
- Safety monitoring : Predefine stopping rules for adverse events (e.g., bradycardia < 50 bpm) .
Q. (Basic) What statistical methods are recommended for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal Emax models using tools like GraphPad Prism.
- Outlier handling : Apply Grubbs’ test to exclude anomalous data points (α = 0.05) .
- Reporting : Include 95% confidence intervals for EC50 values .
Q. (Advanced) How to resolve discrepancies in this compound’s reported plasma protein binding (PPB) values across studies?
Methodological Answer:
- Method standardization : Compare equilibrium dialysis (gold standard) vs. ultrafiltration (prone to artefactual binding).
- Control variables : Document temperature (25°C vs. 37°C) and buffer composition (e.g., albumin concentration) .
- Meta-analysis : Pool data from ≥5 studies using random-effects models to estimate true PPB (reported range: 20–30%) .
Q. (Basic) How to validate a UV-Vis spectrophotometric method for this compound quantification?
Methodological Answer:
- Wavelength selection : Use λ_max = 274 nm (validated via spectral scan in methanol ).
- Linearity test : Prepare 6–8 concentrations (2–20 µg/mL); R² ≥ 0.995 required.
- Precision : Repeat intraday/interday analyses (%RSD ≤ 2.0) .
Q. (Advanced) What strategies improve this compound’s stability in accelerated degradation studies?
Methodological Answer:
- Stress testing : Expose to 40°C/75% RH (photostability) and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
- Degradant profiling : Monitor via LC-MS for oxidation byproducts (e.g., naphthol derivatives) .
- Formulation fixes : Add antioxidants (e.g., BHT) or use opaque packaging to reduce photodegradation .
Properties
IUPAC Name |
(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOSFSPZNDTMJ-UCWKZMIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nadolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L | |
Record name | SID855594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Nadolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NADOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nadolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although nadolol is described as a non selective beta blocker, it does not interact with beta 3 adrenal receptors. Antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signalling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction. Antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance and reducing the risk of severe hypotension. The increase in peripheral vascular resistance may contribute to the decrease in insulin sensitivity associated with nadolol use. Antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle inhibits glycogenolysis, in the lungs prevents bronchodilation, and in the pancrease inhibits insulin release., Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle., In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure., Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation., It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions. | |
Record name | Nadolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NADOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white, crystalline powder | |
CAS No. |
220045-89-6, 42200-33-9 | |
Record name | Nadolol [USAN:INN:JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220045896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nadolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nadolol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nadolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NADOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEN504330V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NADOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nadolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124-130, 124-136 °C, 124 - 136 °C | |
Record name | Nadolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NADOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nadolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.